Enhanced C5 Reactivity for Cross-Coupling: C–I Bond vs. C–H Bond Activation Potential
1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid contains a C5–I bond that enables direct palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without requiring pre-functionalization or directing groups, whereas the non-iodinated analog 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6) lacks this reactive handle and would require harsh C–H activation conditions for functionalization at the corresponding C5 position . The presence of the C–I bond reduces the bond dissociation energy relative to a C–H bond, facilitating oxidative addition with Pd(0) catalysts under mild conditions .
| Evidence Dimension | C5 functional group type and cross-coupling suitability |
|---|---|
| Target Compound Data | C5–I bond (iodine substituent) – reactive for Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6): C5–H bond – inert under standard cross-coupling conditions |
| Quantified Difference | Qualitative presence of iodine enables cross-coupling reactivity absent in the non-iodinated analog |
| Conditions | Synthetic utility assessment based on structural comparison and established reactivity of aryl/heteroaryl iodides in Pd-catalyzed cross-couplings |
Why This Matters
For scientists synthesizing diversified pyrazole libraries, the presence of the C5–I bond eliminates the need for additional synthetic steps to install a reactive handle at this position, directly impacting synthetic efficiency and enabling modular derivatization strategies.
